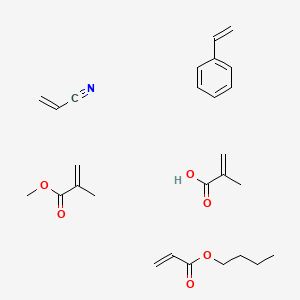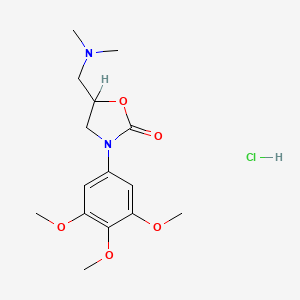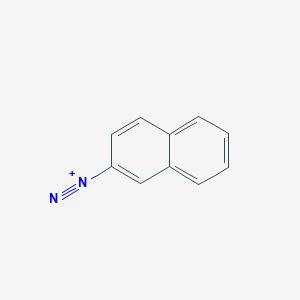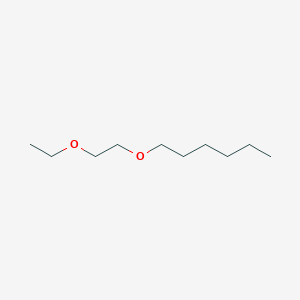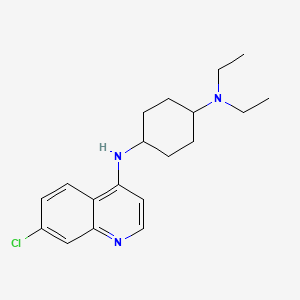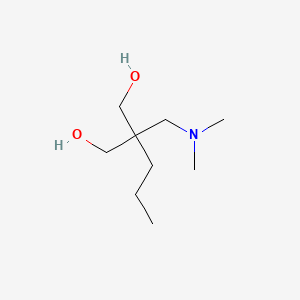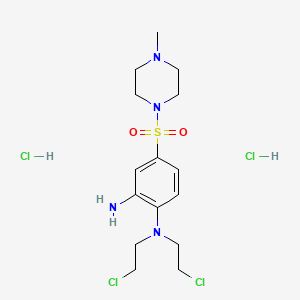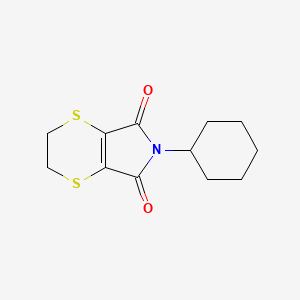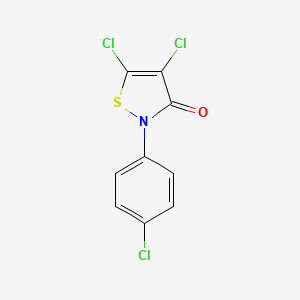
Methoxy(methylsulfinyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(methylsulfinyl)methane, also known as dimethyl sulfone, is an organosulfur compound with the molecular formula C3H8O2S. It is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones. This compound is relatively inert chemically and can resist decomposition at elevated temperatures. It occurs naturally in some primitive plants, is present in small amounts in many foods and beverages, and is marketed as a dietary supplement .
Méthodes De Préparation
Methoxy(methylsulfinyl)methane can be synthesized through various methods. One common method involves the oxidation of dimethyl sulfoxide (DMSO) under laboratory conditions. Industrial production often involves the reaction of methane with sulfuryl chloride in the presence of a free radical initiator and a promoter using concentrated sulfuric acid as the solvent . Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene .
Analyse Des Réactions Chimiques
Methoxy(methylsulfinyl)methane undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced back to dimethyl sulfoxide.
Substitution: It reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates. Common reagents used in these reactions include sulfuryl chloride, thionyl chloride, and phosgene.
Applications De Recherche Scientifique
Methoxy(methylsulfinyl)methane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methoxy(methylsulfinyl)methane involves its anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of oxidative compounds such as hydrogen peroxide and superoxide in human neutrophils . Additionally, it can cross the blood-brain barrier and is evenly distributed throughout the brain, suggesting its potential effects on the central nervous system .
Comparaison Avec Des Composés Similaires
Methoxy(methylsulfinyl)methane is similar to other organosulfur compounds such as dimethyl sulfoxide (DMSO) and methanesulfonic acid. it is unique in its ability to resist decomposition at elevated temperatures and its relatively inert chemical nature . Other similar compounds include dimethyl sulfide and dimethyl sulfate .
Propriétés
Numéro CAS |
31297-21-9 |
|---|---|
Formule moléculaire |
C3H8O2S |
Poids moléculaire |
108.16 g/mol |
Nom IUPAC |
methoxy(methylsulfinyl)methane |
InChI |
InChI=1S/C3H8O2S/c1-5-3-6(2)4/h3H2,1-2H3 |
Clé InChI |
YQJANBSOEYEKEF-UHFFFAOYSA-N |
SMILES canonique |
COCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


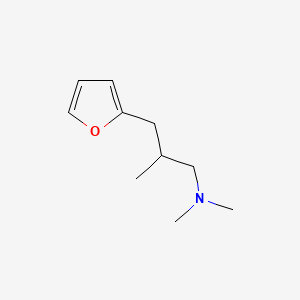
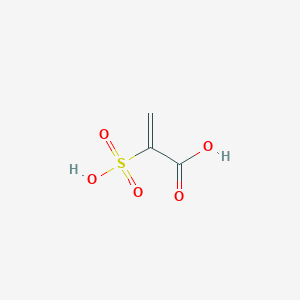
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
